Formadicin

描述

属性

CAS 编号 |

99150-60-4 |

|---|---|

分子式 |

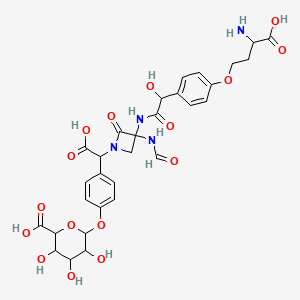

C30H34N4O16 |

分子量 |

706.6 g/mol |

IUPAC 名称 |

6-[4-[[3-[[2-[4-(3-amino-3-carboxypropoxy)phenyl]-2-hydroxyacetyl]amino]-3-formamido-2-oxoazetidin-1-yl]-carboxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N4O16/c31-17(25(41)42)9-10-48-15-5-3-14(4-6-15)19(36)24(40)33-30(32-12-35)11-34(29(30)47)18(26(43)44)13-1-7-16(8-2-13)49-28-22(39)20(37)21(38)23(50-28)27(45)46/h1-8,12,17-23,28,36-39H,9-11,31H2,(H,32,35)(H,33,40)(H,41,42)(H,43,44)(H,45,46) |

InChI 键 |

HRGDBBMLDRNUJF-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O)(NC=O)NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)O)N)O |

同义词 |

formadicin formadicin A formadicin B formadicin C formadicin D |

产品来源 |

United States |

Foundational & Exploratory

Formadicin: A Technical Overview of a Novel Monocyclic β-Lactam Antibiotic

Introduction

Formadicins are a group of novel monocyclic β-lactam antibiotics produced by the Gram-negative bacterium Flexibacter alginoliquefaciens sp. nov. YK-49.[1] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanism of action of Formadicins, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals. The Formadicin family consists of four main compounds: this compound A, B, C, and D.[1][2]

Chemical Structure

The Formadicins are characterized by a nocardicin-type skeleton with a formylamino substituent.[2] Formadicins A and B are D-glucuronide derivatives of Formadicins C and D, respectively.[2] Hydrolysis of Formadicins A and B with β-D-glucuronidase yields Formadicins C and D.[2]

Molecular Formula: C30H34N4O16[3]

Chemical Name (this compound A): 6-[4-[[3-[[2-[4-(3-amino-3-carboxypropoxy)phenyl]-2-hydroxyacetyl]amino]-3-formamido-2-oxoazetidin-1-yl]-carboxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Below are the structural representations of Formadicins A, B, C, and D.

Biological Activity

Formadicins exhibit a narrow antibacterial spectrum, with high activity against certain species of Pseudomonas, Proteus, and Alcaligenes.[1] Among the four, this compound C demonstrates the most potent antibacterial activity.[1] The antibacterial action of Formadicins can be antagonized by several amino acids, including glycine, D-alanine, and D-leucine.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the minimum inhibitory concentrations (MICs) of Formadicins A and C against various bacterial strains.

| Test Organism | MIC (µg/mL) |

| This compound A | |

| Pseudomonas aeruginosa IFO 3080 | 12.5 |

| Pseudomonas aeruginosa IFO 3445 | 25 |

| Pseudomonas maltophilia IFO 12690 | 1.56 |

| Proteus vulgaris IFO 3045 | 50 |

| Proteus rettgeri IFO 3850 | 100 |

| Alcaligenes faecalis IFO 12669 | 6.25 |

| Escherichia coli LD-2 | >800 |

Data extracted from the publication on the biological activities of Formadicins.[1]

Mechanism of Action

Formadicins, like other β-lactam antibiotics, exert their antibacterial effect by interfering with cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs).

Affinity for Penicillin-Binding Proteins (PBPs)

Formadicins A and C show a notable affinity for PBPs 1A and 1B in Pseudomonas aeruginosa IFO 3080.[1] In contrast, this compound B and another monocyclic β-lactam, nocardicin A, only exhibit affinity for PBP 1B.[1]

Synergistic Effects

While Formadicins A and C do not cause lysis of Escherichia coli LD-2 at their MICs, they induce rapid cell lysis when used in combination with mecillinam.[1]

Resistance to β-Lactamases

A key feature of Formadicins A and C, which both possess a formylamino substituent at the 3-position of the β-lactam nucleus, is their high resistance to hydrolysis by various types of β-lactamases.[1]

Experimental Protocols

Fermentation and Isolation of Formadicins

Producing Organism: Flexibacter alginoliquefaciens sp. nov. YK-49.[1][2]

Fermentation: The bacterium is cultured in a suitable medium, and the Formadicins are isolated from the culture filtrate.[2]

Isolation: The isolation process involves a series of chromatographic techniques, including various types of column chromatography and preparative reverse-phase high-performance liquid chromatography (HPLC).[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of Formadicins are determined by the agar dilution method. A standardized inoculum of the test organism is plated on agar containing serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that prevents visible growth after incubation.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of Formadicins for PBPs is determined through a competitive binding assay with radiolabeled penicillin G.

Conclusion

The Formadicins represent a unique class of monocyclic β-lactam antibiotics with a narrow but potent spectrum of activity against specific Gram-negative bacteria. Their resistance to β-lactamases and specific affinity for essential PBPs in Pseudomonas aeruginosa make them interesting candidates for further research and development in the ongoing search for new antimicrobial agents. The information provided in this guide offers a foundational understanding for scientists and researchers working in the field of antibiotic drug discovery.

References

- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alginic acid suppliers USA [americanchemicalsuppliers.com]

Formadicin: A Technical Guide on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formadicin is a member of the monocyclic β-lactam class of antibiotics, possessing a nocardicin-type structural skeleton.[1] This technical guide delineates the current understanding of this compound's mechanism of action, drawing from available literature. The primary hypothesis posits that this compound exerts its antibacterial effect by interfering with bacterial cell wall synthesis through the targeted inhibition of penicillin-binding proteins (PBPs). This document provides a comprehensive overview of its antibacterial spectrum, molecular interactions, and resistance profile, supplemented with detailed experimental methodologies and conceptual diagrams to facilitate further research and development.

Introduction

First isolated from the Gram-negative bacterium Flexibacter alginoliquefaciens, the Formadicins (A, B, C, and D) represent a unique class of monocyclic β-lactam antibiotics.[1][2] Structurally, they are characterized by a formylamino substituent, which contributes to their notable stability against β-lactamase enzymes.[2] this compound C has been identified as the most potent of the four characterized variants.[2] This guide will focus on the core hypothesis of their mechanism of action, which centers on the disruption of peptidoglycan biosynthesis, a critical pathway for bacterial survival.

Antibacterial Spectrum and Activity

Formadicins exhibit a narrow but significant spectrum of activity, primarily against Gram-negative bacteria. The most susceptible species include members of the Pseudomonas, Proteus, and Alcaligenes genera.[2]

Quantitative Data

| This compound Variant | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound A | Pseudomonas aeruginosa | Data not available | |

| This compound B | Pseudomonas aeruginosa | Data not available | |

| This compound C | Pseudomonas aeruginosa | Data not available | |

| This compound D | Pseudomonas aeruginosa | Data not available | |

| This compound A | Proteus vulgaris | Data not available | |

| This compound B | Proteus vulgaris | Data not available | |

| This compound C | Proteus vulgaris | Data not available | |

| This compound D | Proteus vulgaris | Data not available | |

| This compound A | Alcaligenes faecalis | Data not available | |

| This compound B | Alcaligenes faecalis | Data not available | |

| This compound C | Alcaligenes faecalis | Data not available | |

| This compound D | Alcaligenes faecalis | Data not available |

Core Mechanism of Action Hypothesis: Inhibition of Cell Wall Synthesis

The central hypothesis for this compound's mechanism of action is its interference with the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by the covalent binding of this compound to essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are membrane-bound enzymes that catalyze the transpeptidation reaction, which forms the cross-links between peptidoglycan chains, providing structural integrity to the cell wall. By binding to these proteins, this compound inactivates them, leading to a weakened cell wall and eventual cell lysis.

Studies have shown that Formadicins A and C have a strong affinity for PBPs 1A and 1B in Pseudomonas aeruginosa.[2] this compound B demonstrates an affinity primarily for PBP 1B.[2] This targeted binding disrupts the normal function of these essential enzymes.

Resistance Profile

A key feature of Formadicins A and C is their high resistance to hydrolysis by a variety of β-lactamase enzymes.[2] This stability is attributed to the formylamino substituent at the 3-position of the β-lactam nucleus.[2] This intrinsic resistance makes this compound a potentially valuable agent against bacteria that have acquired resistance to other β-lactam antibiotics through the production of β-lactamases.

Antagonism by Amino Acids

The antibacterial activity of Formadicins can be antagonized by the presence of certain amino acids, including glycine, D-alanine, and D-leucine.[2] This suggests a potential competition for transport into the bacterial cell or an interference with the binding of this compound to its PBP targets.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of β-lactam antibiotics like this compound. The specific parameters for this compound studies would need to be optimized.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of an antibiotic for specific PBPs.

Protocol:

-

Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Lyse the cells using a French press or sonication.

-

Remove intact cells and debris by low-speed centrifugation.

-

Pellet the cell membranes by high-speed centrifugation and resuspend in buffer.

-

-

Competition Binding:

-

Incubate aliquots of the membrane preparation with varying concentrations of this compound for a set time (e.g., 10 minutes at 30°C).

-

Add a saturating concentration of a labeled penicillin (e.g., 3H-Benzylpenicillin or a fluorescent penicillin derivative) to each aliquot and incubate for another 10 minutes.

-

-

Detection:

-

Stop the reaction by adding an excess of unlabeled penicillin.

-

Solubilize the membrane proteins and separate them by SDS-PAGE.

-

Visualize the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence imaging.

-

The decrease in the signal from the labeled penicillin in the presence of this compound indicates binding to the PBPs.

-

References

Formadicin: A Technical Guide to its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formadicin is a family of monocyclic β-lactam antibiotics produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. This guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Formadicins A, B, C, and D. While a total chemical synthesis of this compound has not been reported in the scientific literature, this document details the fermentation and purification processes as described in the original discovery. Furthermore, it elaborates on the mechanism of action of Formadicins, which, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs). This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.

Discovery and Producing Organism

Formadicins A, B, C, and D were first isolated from the culture broth of a Gram-negative bacterium, designated as strain YK-49.[1] Through taxonomic characterization, this strain was identified as a new species and named Flexibacter alginoliquefaciens.[1]

Taxonomy of the Producing Organism

-

Designation: Flexibacter alginoliquefaciens sp. nov. YK-49[1]

Fermentation and Isolation

The production of Formadicins is achieved through fermentation of Flexibacter alginoliquefaciens YK-49. The isolation and purification of the individual this compound compounds from the culture filtrate involve a multi-step chromatographic process.

Fermentation Protocol

A detailed, step-by-step protocol for the fermentation of Flexibacter alginoliquefaciens YK-49 for the production of Formadicins is not publicly available in the format of a standard operating procedure. However, the foundational research provides the following insights into the culture conditions:

-

Producing Organism: Flexibacter alginoliquefaciens YK-49

-

Culture Medium: The specific composition of the fermentation medium is not detailed in the primary literature.

-

Incubation Conditions: General conditions for bacterial fermentation would be employed, including controlled temperature, pH, and aeration to ensure optimal growth and secondary metabolite production.

Isolation and Purification Protocol

The isolation of Formadicins A, B, C, and D from the culture filtrate is achieved through a series of chromatographic techniques.[2]

-

Initial Separation: The culture filtrate is first subjected to various types of column chromatography to separate the antibiotic compounds from other components of the broth.

-

Preparative Reverse-Phase HPLC: The final purification of the individual this compound compounds is accomplished using preparative reverse-phase high-performance liquid chromatography (HPLC).[2]

The following diagram illustrates the general workflow for the isolation and purification of Formadicins.

Structural Elucidation

The chemical structures of Formadicins A, B, C, and D were determined through a combination of spectroscopic analyses and chemical degradation studies.[2] They are characterized as monocyclic β-lactam antibiotics possessing a nocardicin-type skeleton.[2] A distinguishing feature of the Formadicins is the presence of a formylamino group.[2]

Formadicins A and B are D-glucuronide derivatives of Formadicins C and D, respectively.[2] Hydrolysis of Formadicins A and B with β-D-glucuronidase yields Formadicins C and D.[2]

Synthesis of this compound

As of the date of this document, a total chemical synthesis of any of the this compound compounds has not been reported in the peer-reviewed scientific literature. Research on the synthesis of related monocyclic β-lactam antibiotics, particularly those with a nocardicin core, could provide a foundation for future synthetic efforts toward the Formadicins.

Biological Activity and Mechanism of Action

Formadicins exhibit a narrow spectrum of antibacterial activity, with notable potency against certain Gram-negative bacteria.

Antibacterial Spectrum

Formadicins are highly active against some species of Pseudomonas, Proteus, and Alcaligenes.[1] Among the four characterized compounds, this compound C demonstrates the most potent antibacterial activity.[1]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

The mechanism of action of Formadicins is consistent with that of other β-lactam antibiotics, which involves the inhibition of bacterial cell wall synthesis. Specifically, Formadicins exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Formadicins A and C have been shown to have a strong affinity for PBP 1A and 1B in Pseudomonas aeruginosa IFO 3080.[1] In contrast, this compound B and the related antibiotic nocardicin A primarily show affinity for PBP 1B.[1] The inhibition of these PBPs disrupts the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately cell lysis.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Resistance to β-Lactamases

Formadicins, particularly Formadicins A and C which have a formylamino substituent at the 3-position of the β-lactam nucleus, exhibit high resistance to hydrolysis by various types of β-lactamases.[1] This resistance is a significant advantage, as β-lactamase production is a common mechanism of antibiotic resistance in bacteria.

Quantitative Data

The following table summarizes key quantitative data related to the Formadicins.

| Compound | Relative Potency | Affinity for P. aeruginosa PBPs | Resistance to β-Lactamases |

| This compound A | - | PBP 1A, PBP 1B | High |

| This compound B | - | PBP 1B | - |

| This compound C | Most Potent | PBP 1A, PBP 1B | High |

| This compound D | - | - | - |

Data extracted from the primary literature.[1][2] A more detailed quantitative comparison is not available.

Conclusion

The Formadicins represent a unique family of monocyclic β-lactam antibiotics with a targeted spectrum of activity against clinically relevant Gram-negative bacteria. Their discovery from Flexibacter alginoliquefaciens and their inherent resistance to β-lactamases make them interesting candidates for further research and development. While the absence of a reported total synthesis presents a challenge for analog development and structure-activity relationship studies, the foundational knowledge of their isolation, structure, and mechanism of action provides a solid starting point for future investigations into this promising class of natural products. Further research is warranted to elucidate the complete biosynthetic pathway of Formadicins, to develop a synthetic route, and to explore their full therapeutic potential.

References

Formadicin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of Formadicin, a novel class of monocyclic β-lactam antibiotics. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in drug development and microbiology.

Core Physical and Chemical Properties

Formadicins are a group of related antibiotics, primarily designated as this compound A, B, C, and D. They are produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. The core structure of Formadicins is characterized by a nocardicin-type skeleton with a distinguishing formylamino group.[1]

Physicochemical Characteristics

The following table summarizes the key physicochemical properties of Formadicins A, B, C, and D.

| Property | This compound A | This compound B | This compound C | This compound D |

| Molecular Formula | C₃₀H₃₄N₄O₁₆ | C₃₀H₃₄N₄O₁₆ | C₂₄H₂₆N₄O₁₀ | C₂₄H₂₆N₄O₁₀ |

| Appearance | Colorless powder | Colorless powder | Colorless powder | Colorless powder |

| Optical Rotation | [α]D²⁰ -105° (c=1, H₂O) | [α]D²⁰ -115° (c=1, H₂O) | [α]D²⁰ -145° (c=1, H₂O) | [α]D²⁰ -160° (c=1, H₂O) |

| UV Absorption λmax (H₂O) | 225 nm, 272 nm | 225 nm, 272 nm | 225 nm, 272 nm | 225 nm, 272 nm |

| Solubility | Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform, n-hexane. | Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform, n-hexane. | Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform, n-hexane. | Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform, n-hexane. |

Data sourced from Hida et al. (1985), The Journal of Antibiotics.[1]

Biological Activity and Mechanism of Action

Formadicins exhibit a narrow spectrum of antibacterial activity, showing high potency against specific species of Gram-negative bacteria, including Pseudomonas, Proteus, and Alcaligenes.[2] this compound C has been identified as the most potent among the four characterized variants.[2]

Mechanism of Action: Inhibition of Cell Wall Synthesis

As β-lactam antibiotics, Formadicins exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[3][4] This action is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis.[3][4]

Formadicins A and C have demonstrated a strong affinity for PBPs 1A and 1B in Pseudomonas aeruginosa.[2] This targeted binding prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall and ultimately, cell lysis.[3][4]

A notable characteristic of Formadicins A and C is their high resistance to hydrolysis by various β-lactamases, enzymes produced by bacteria to inactivate β-lactam antibiotics.[2] This resistance is attributed to the formylamino substituent at the 3-position of the β-lactam nucleus.[2]

References

- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

A Technical Guide to the In Silico Prediction of Formadicin's Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formadicin, a natural product with the chemical formula C30H34N4O16, represents a structurally complex molecule with untapped therapeutic potential.[1][2] To date, the biological targets and mechanism of action of this compound remain unelucidated. This guide provides a comprehensive roadmap for the in silico prediction of this compound's molecular targets, leveraging established computational methodologies to accelerate its development as a potential therapeutic agent. The following sections detail a robust workflow, from initial data acquisition to the generation of testable hypotheses regarding its biological function.

Natural products are a rich source of innovative drug leads.[3][4][5][6] Modern computer-aided methods are increasingly being employed to identify the pharmacological targets of these compounds, thereby expediting the drug discovery process.[3][4][5][6] This guide outlines a consensus-based approach, integrating multiple in silico tools to enhance the predictive accuracy of potential this compound-protein interactions.

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying the molecular targets of this compound is a multi-step process that begins with the preparation of the ligand structure and culminates in the functional analysis of high-confidence predicted targets. This systematic approach is designed to maximize the reliability of the predictions and provide a solid foundation for subsequent experimental validation.

References

- 1. This compound A | C30H34N4O16 | CID 101284887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C30H34N4O16 | CID 127248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]

- 5. biorxiv.org [biorxiv.org]

- 6. preprints.org [preprints.org]

In-Depth Technical Guide: Formadicin Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formadicin, a monocyclic β-lactam antibiotic, demonstrates a narrow spectrum of activity, primarily against Gram-negative bacteria such as Pseudomonas, Proteus, and Alcaligenes. Produced by the bacterium Flexibacter alginoliquefaciens, the this compound family includes four structural analogs: this compound A, B, C, and D. This technical guide provides a comprehensive overview of the available solubility and stability data for formadicins. Due to the limited publicly available quantitative data for this compound, this document also incorporates representative data from other monocyclic β-lactam antibiotics to provide a predictive framework for its physicochemical properties. Detailed experimental protocols for solubility and stability testing are included, alongside visualizations of its mechanism of action and experimental workflows to support further research and development.

Introduction

Formadicins are a group of monocyclic β-lactam antibiotics that are distinguished by a formylamino substituent.[1] They belong to the nocardicin-type structural class.[2] The four identified analogs, Formadicins A, B, C, and D, exhibit varying levels of antibacterial potency, with this compound C being the most active.[1] A key feature of Formadicins A and C is their high resistance to hydrolysis by various β-lactamases.[1] Formadicins A and B are notable for containing a D-glucuronide moiety, which can be hydrolyzed to yield Formadicins C and D, respectively.[2] The primary mechanism of action for Formadicins A and C is the inhibition of penicillin-binding proteins (PBPs) 1A and 1B in Pseudomonas aeruginosa.[1]

Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent. This guide summarizes the known characteristics of this compound and provides detailed methodologies for its further characterization.

Solubility Data

Table 1: Predicted and Representative Solubility of this compound

| Solvent System | Predicted Solubility of this compound | Representative Solubility of Aztreonam (Monobactam) |

| Water | Soluble | 10 mg/mL |

| Methanol | Sparingly Soluble | 1.25 mg/mL |

| Ethanol | Sparingly Soluble | 0.2 mg/mL |

| DMSO | Soluble | > 20 mg/mL |

| Acetone | Insoluble | Insoluble |

Note: Representative data is provided for illustrative purposes due to the lack of specific quantitative data for this compound.

Stability Data

Formadicins, particularly A and C, are reported to be highly resistant to a variety of β-lactamases.[1] However, like other β-lactam antibiotics, their stability is expected to be influenced by pH, temperature, and the presence of other nucleophiles. The β-lactam ring is susceptible to hydrolysis, which leads to a loss of antibacterial activity.

Table 2: Predicted and Representative Stability Profile of this compound

| Condition | Predicted Stability of this compound | Representative Stability of Aztreonam (Monobactam) |

| pH | More stable in slightly acidic to neutral pH (pH 4-7). Unstable in alkaline conditions. | Maximum stability at pH 6.0. |

| Temperature | Degradation increases with temperature. More stable at lower temperatures (e.g., 4°C). | Half-life of ~20 hours at 37°C in Mueller-Hinton broth. |

| Light | Potential for photodegradation. Should be protected from light. | Photodegradation can occur, leading to loss of potency. |

| Enzymatic | Highly resistant to various β-lactamases. | Susceptible to some extended-spectrum β-lactamases. |

Note: Representative data is provided for illustrative purposes due to the lack of specific quantitative data for this compound.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (pure substance)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector (e.g., C18 column with UV detection)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

This protocol describes the conditions for forced degradation studies to identify potential degradation products and pathways.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (photostability chamber)

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis: Mix the this compound solution with HCl (e.g., 0.1 N) and incubate at a specific temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Mix the this compound solution with NaOH (e.g., 0.1 N) and incubate at room temperature.

-

Oxidative Degradation: Treat the this compound solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C).

-

Photostability: Expose the this compound solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/MS to determine the percentage of this compound remaining and to identify and characterize any degradation products.

Visualizations

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

Caption: Mechanism of action of this compound via inhibition of PBP.

Experimental Workflow: Stability Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This compound presents an interesting profile as a β-lactamase-resistant antibiotic. While detailed quantitative data on its solubility and stability are sparse, this guide provides a foundational understanding based on its known properties and comparison with similar compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data to further evaluate this compound's potential as a drug candidate. Future work should focus on obtaining precise solubility and stability data under a range of pharmaceutically relevant conditions to inform formulation development and clinical application.

References

- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Formadicin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formadicins are a group of novel monocyclic β-lactam antibiotics, designated as Formadicin A, B, C, and D. These compounds are of bacterial origin, produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. Structurally, they possess a nocardicin-type skeleton. Their significance in early-stage research lies in their potent and targeted antibacterial activity, offering a potential scaffold for the development of new therapeutic agents against specific Gram-negative pathogens. This guide provides an in-depth overview of the foundational research into the bioactivity of Formadicins, detailing their mechanism of action, antibacterial spectrum, and the experimental protocols used for their initial characterization.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

The primary mechanism of antibacterial action for Formadicins is the inhibition of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. By binding to and inactivating these enzymes, Formadicins disrupt cell wall integrity, leading to bacterial cell lysis and death.

Early research has specifically identified the targets of Formadicins A and C in Pseudomonas aeruginosa. These compounds show a strong affinity for PBP 1A and PBP 1B.[1] In contrast, this compound B demonstrates affinity primarily for PBP 1B.[1] This targeted action against specific PBPs contributes to their defined antibacterial spectrum. A notable feature of Formadicins A and C is their high resistance to hydrolysis by various β-lactamases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics.[1]

Figure 1: this compound's inhibition of PBP1A and PBP1B disrupts cell wall synthesis.

Bioactivity and Antibacterial Spectrum

Formadicins exhibit a narrow but potent spectrum of antibacterial activity, primarily targeting specific species of Gram-negative bacteria. The most active of the four identified compounds is this compound C.[1] The antibacterial efficacy of Formadicins is antagonized by the presence of certain amino acids, such as glycine, D-alanine, and D-leucine.[1]

| Bacterial Species | This compound Activity | Notes |

| Pseudomonas spp. | Highly Active | A primary target for this compound's action. |

| Proteus spp. | Highly Active | Demonstrates significant susceptibility. |

| Alcaligenes spp. | Highly Active | Another key target genus. |

| Escherichia coli | Low Activity | Formadicins alone do not cause lysis at their MICs, but synergistic effects are observed with mecillinam.[1] |

Table 1: Summary of this compound Antibacterial Activity

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used in the early-stage evaluation of this compound's bioactivity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: A stock solution of the purified this compound is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (MHB). This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is cultured in MHB to a density corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium (negative control) and medium with bacteria but no antibiotic (positive control) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.

References

Formadicin: A Technical Overview of its Molecular Characteristics and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the monocyclic β-lactam antibiotic, Formadicin. The document details its fundamental molecular properties, the methodologies for its isolation and structural elucidation, and its interaction with bacterial signaling pathways.

Core Molecular Data

This compound is a class of monocyclic β-lactam antibiotics produced by the bacterium Flexibacter alginoliquefaciens. The core quantitative data for this compound is summarized below.

| Property | Value | Citation |

| Molecular Formula | C₃₀H₃₄N₄O₁₆ | |

| Molecular Weight | 706.6 g/mol | |

| Primary Mechanism | Inhibition of Cell Wall Synthesis | [1][2] |

| Bacterial Target | Penicillin-Binding Proteins (PBPs) | [1] |

Experimental Protocols

Isolation and Purification of Formadicins

The isolation of Formadicins A, B, C, and D from the culture filtrate of Flexibacter alginoliquefaciens sp. nov. YK-49 is achieved through a multi-step chromatographic process. The general workflow is outlined below. While the original literature provides a general overview, the following protocol is a representative, detailed methodology based on common practices for the purification of natural product antibiotics.

1. Culture and Fermentation:

-

Flexibacter alginoliquefaciens YK-49 is cultured in a suitable nutrient-rich medium to promote the production of Formadicins. Fermentation is carried out under optimized conditions of temperature, pH, and aeration.

2. Initial Extraction:

-

The culture broth is centrifuged to separate the bacterial cells from the supernatant.

-

The supernatant, containing the secreted Formadicins, is subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotics into the organic phase.

3. Chromatographic Purification:

-

Step 1: Adsorption Chromatography: The concentrated organic extract is loaded onto a column of non-ionic porous resin. A stepwise gradient of increasing methanol concentration in water is used to elute the compounds. Fractions are collected and tested for antibacterial activity.

-

Step 2: Size-Exclusion Chromatography: Active fractions are pooled, concentrated, and subjected to size-exclusion chromatography to separate compounds based on their molecular size.

-

Step 3: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved using preparative RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water as the mobile phase. The elution is monitored by UV absorbance, and fractions corresponding to individual Formadicins are collected.

Structural Elucidation and Molecular Weight Determination

The chemical structure and molecular weight of the purified Formadicins are determined using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the parent ion. This data is used to calculate the elemental composition and confirm the molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, allowing for the assembly of the complete molecular skeleton.

-

3. Degradation Studies:

-

Chemical or enzymatic degradation of the this compound molecule can be performed to yield smaller, identifiable fragments, which helps in confirming the overall structure. For example, Formadicins A and B, which contain a D-glucuronide moiety, can be hydrolyzed using β-D-glucuronidase to yield Formadicins C and D, respectively.

Signaling Pathways and Mechanism of Action

This compound, as a β-lactam antibiotic, primarily exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the major component of the cell wall.[1][2] Formadicins A and C have been shown to have a high affinity for PBPs 1A and 1B in Pseudomonas aeruginosa.[1]

In Gram-negative bacteria, a key mechanism of resistance to β-lactam antibiotics is the induction of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. The AmpG-AmpR-AmpC signaling pathway is a well-characterized regulatory circuit that controls the expression of the AmpC β-lactamase in response to the presence of β-lactam antibiotics.

The workflow for the isolation and structural elucidation of this compound can be visualized as follows:

References

Formadicin: A Technical Whitepaper on a Novel β-Lactam Antibiotic Class

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formadicin is a class of monocyclic β-lactam antibiotics produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. Comprising four primary variants (this compound A, B, C, and D), these compounds exhibit a targeted spectrum of antibacterial activity, primarily against Gram-negative pathogens such as Pseudomonas, Proteus, and Alcaligenes species. Notably, Formadicins A and C demonstrate significant stability against hydrolysis by a wide range of β-lactamase enzymes, a common mechanism of antibiotic resistance. The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis through high-affinity binding to Penicillin-Binding Proteins (PBPs), specifically PBP 1A and 1B in Pseudomonas aeruginosa. This compound C has been identified as the most potent compound in this class. This document provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, in-vitro activity, and detailed experimental protocols relevant to its study.

Introduction and Therapeutic Potential

Formadicins are a unique group of monocyclic β-lactam antibiotics, distinguished by a formylamino substituent.[1] They are naturally produced by the bacterium Flexibacter alginoliquefaciens.[1] The class includes four main compounds: this compound A, B, C, and D. Structurally, Formadicins A and B are D-glucuronide derivatives of Formadicins C and D, respectively.

The potential therapeutic class for this compound is a β-lactamase-resistant antibiotic for targeted treatment of Gram-negative infections . Their high potency against clinically relevant genera like Pseudomonas and Proteus, combined with their inherent resistance to enzymatic degradation by β-lactamases, positions them as promising candidates for further investigation, particularly in the context of multi-drug resistant infections.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the bactericidal activity of this compound stems from the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is mediated by the covalent binding to and inhibition of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan cross-linking.

Formadicins A and C exhibit strong affinity for PBP 1A and 1B in Pseudomonas aeruginosa.[1] In contrast, this compound B shows affinity primarily for PBP 1B.[1] The inhibition of these essential enzymes prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.

Quantitative Data: In-Vitro Antibacterial Activity

Formadicins possess a narrow but potent spectrum of activity, concentrated on Gram-negative bacteria. This compound C is consistently the most active of the four compounds.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound C against various β-lactamase producing and non-producing bacterial strains.

| Test Organism | β-Lactamase Production | This compound C MIC (µg/ml) |

| Escherichia coli J53-2 | Non-producer | 100 |

| Escherichia coli J53-2 (RP4) | TEM-2 Penicillinase Producer | 100 |

| Enterobacter cloacae CS4495 | Non-producer | 12.5 |

| Enterobacter cloacae CS4494 | Constitutive Cephalosporinase Producer | 12.5 |

| Proteus vulgaris CS4035 | Non-producer | 0.78 |

| Proteus vulgaris CS4017 | Constitutive Penicillinase Producer | 0.78 |

Data is representative of this compound C's stability against common β-lactamases.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the this compound compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test bacterium is cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only medium (sterility control) and medium with bacteria (growth control) are included.

-

Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of this compound to specific PBPs can be determined using a competitive assay with a labeled β-lactam, such as radiolabeled penicillin.

Methodology:

-

Bacterial Membrane Preparation:

-

Bacterial cells (e.g., P. aeruginosa) are harvested and washed.

-

Cells are lysed using a French press or sonication.

-

The cell lysate is subjected to differential centrifugation (a low-speed spin to remove whole cells, followed by a high-speed spin to pellet membranes).

-

The resulting membrane pellet, rich in PBPs, is washed and resuspended in a suitable buffer.

-

-

Competition Assay:

-

Aliquots of the membrane preparation are incubated with varying concentrations of the unlabeled this compound compound for a set period (e.g., 10 minutes at 30°C) to allow for binding to PBPs.

-

A fixed, saturating concentration of a radiolabeled β-lactam (e.g., ³H-penicillin) is then added, and the incubation continues.

-

The reaction is stopped by adding an excess of cold, unlabeled penicillin.

-

-

Detection and Analysis:

-

The membrane proteins are solubilized and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is treated with a fluorographic enhancer (e.g., sodium salicylate), dried, and exposed to X-ray film (autoradiography).

-

The intensity of the bands corresponding to the different PBPs is analyzed. A decrease in the intensity of a PBP band in the presence of this compound indicates competitive binding. The concentration of this compound required to reduce the labeled signal by 50% (IC₅₀) can then be calculated.

-

Conclusion

The this compound class of monocyclic β-lactams represents a promising area for antibiotic research and development. Their targeted activity against challenging Gram-negative pathogens and, most importantly, their stability in the presence of destructive β-lactamase enzymes, address a critical unmet need in the treatment of infectious diseases. The data presented herein, particularly the potent activity of this compound C, warrants further preclinical investigation to fully characterize its efficacy, safety profile, and potential for clinical application.

References

Formadicin Target Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formadicins are a class of monocyclic β-lactam antibiotics produced by the bacterium Flexibacter alginoliquefaciens.[1] Like other β-lactam antibiotics, their antibacterial activity stems from their ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival. This guide provides a detailed overview of the target identification studies for formadicins, focusing on their molecular targets, the methodologies for their identification, and their mechanism of action.

Molecular Targets of Formadicins

The primary molecular targets of formadicins are Penicillin-Binding Proteins (PBPs), a group of enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a key component of the bacterial cell wall, and its proper formation is vital for bacterial survival. Inhibition of PBPs by β-lactam antibiotics disrupts cell wall synthesis, leading to cell lysis and bacterial death.

Studies have shown that different formadicins exhibit varying affinities for specific PBPs in Pseudomonas aeruginosa.[1] The binding profile of formadicins A, B, and C to PBPs 1A and 1B is summarized in the table below.

Quantitative Data Summary

| Compound | Target PBP in P. aeruginosa | Binding Affinity |

| Formadicin A | PBP 1A | Yes |

| PBP 1B | Yes | |

| This compound B | PBP 1A | No |

| PBP 1B | Yes | |

| This compound C | PBP 1A | Yes |

| PBP 1B | Yes |

Table 1: Binding affinities of Formadicins A, B, and C to Penicillin-Binding Proteins (PBPs) 1A and 1B from Pseudomonas aeruginosa. Data sourced from published research[1].

Signaling Pathway

The mechanism of action of formadicins, like other β-lactam antibiotics, involves the inhibition of the transpeptidase activity of PBPs. This inhibition disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell death. The following diagram illustrates this proposed signaling pathway.

Experimental Protocols

The identification of PBPs as the targets of formadicins likely involved a combination of well-established techniques used for studying β-lactam antibiotics. A plausible experimental protocol is detailed below.

Competitive Binding Assay with Radiolabeled Penicillin

This method is commonly used to determine the affinity of new β-lactam compounds for PBPs.

Objective: To determine if formadicins bind to PBPs from P. aeruginosa.

Materials:

-

P. aeruginosa cell lysate (source of PBPs)

-

Formadicins A, B, and C of varying concentrations

-

Radiolabeled Penicillin G (e.g., [³H]Penicillin G)

-

SDS-PAGE apparatus

-

Fluorography reagents

-

Scintillation counter

Protocol:

-

Membrane Preparation: Isolate the cell membranes from P. aeruginosa cultures, as PBPs are membrane-associated proteins.

-

Binding Reaction: Incubate the P. aeruginosa membrane preparations with varying concentrations of the test this compound (A, B, or C) for a predetermined time to allow for binding to the PBPs.

-

Competitive Binding: Add a fixed concentration of radiolabeled Penicillin G to the mixture and incubate. The radiolabeled penicillin will bind to any PBPs not already occupied by the this compound.

-

Termination of Reaction: Stop the binding reaction by adding an excess of non-radiolabeled Penicillin G.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography: Treat the gel with a fluorographic enhancer to visualize the radiolabeled proteins.

-

Detection and Quantification: Expose the gel to X-ray film. The intensity of the bands corresponding to the PBPs will be inversely proportional to the binding affinity of the this compound. Densitometry can be used for quantification. A reduction in the radioactive signal compared to a control (no this compound) indicates that the this compound has bound to the PBP and competed with the radiolabeled penicillin.

Experimental Workflow

The overall workflow for the target identification of formadicins can be visualized as a multi-step process, starting from the antibiotic-producing organism and culminating in the identification of the specific molecular targets.

Conclusion

The target identification studies of formadicins have successfully identified Penicillin-Binding Proteins 1A and 1B in P. aeruginosa as their primary molecular targets. This aligns with the known mechanism of action for β-lactam antibiotics. While the qualitative binding affinities have been established, further research is warranted to determine the specific quantitative binding kinetics (e.g., IC50, Ki values) of different formadicins. Such data would be invaluable for structure-activity relationship (SAR) studies and the potential development of more potent and selective this compound-based antibiotics. The experimental protocols and workflows described herein provide a framework for such future investigations.

References

Methodological & Application

Unraveling the Cellular Impact of Formadicin: Application Notes and Protocols for Researchers

Introduction

Recent advancements in cellular biology and drug discovery have introduced a plethora of novel compounds with therapeutic potential. Among these, Formadicin has emerged as a molecule of significant interest due to its purported effects on key cellular processes. This document provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cell culture-based research. These guidelines are intended for researchers, scientists, and professionals in the field of drug development to facilitate the exploration of this compound's biological activities and therapeutic prospects.

Mechanism of Action: A Multi-faceted Approach

This compound is a biguanide derivative that, like its well-known counterpart metformin, exerts its effects through multiple cellular pathways.[1][2][3] Primarily, it targets mitochondrial complex I, a critical component of the electron transport chain.[1][3] This inhibition leads to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio, a key indicator of cellular energy stress.[2][3]

The elevated AMP:ATP ratio triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activated AMPK, in turn, initiates a cascade of downstream signaling events aimed at restoring energy balance. These include the inhibition of anabolic processes that consume ATP, such as protein and fatty acid synthesis, and the stimulation of catabolic processes that generate ATP, like glycolysis.

Furthermore, recent studies suggest that the therapeutic efficacy of biguanides may not solely rely on AMPK activation.[2][3] Evidence points towards AMPK-independent mechanisms, including the direct inhibition of adenylate cyclase, leading to reduced cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) signaling.[2] This intricate interplay of signaling pathways underscores the complex and pleiotropic nature of this compound's cellular effects.

Signaling Pathway of this compound

Caption: A diagram illustrating the primary signaling pathways modulated by this compound.

Application Notes

Cell Line Selection: The choice of cell line is critical for investigating the effects of this compound. It is recommended to use cell lines relevant to the specific research question. For cancer research, a panel of cell lines representing different tumor types should be considered to assess the compound's spectrum of activity. Normal, non-transformed cell lines should be included as controls to evaluate potential cytotoxicity.

Dosage and Treatment Duration: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for each cell line. Treatment durations can range from a few hours for signaling pathway analysis to several days for cell viability and proliferation assays.

Solubility and Stability: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles. The final concentration of DMSO in the culture medium should be kept below 0.1% to minimize solvent-induced artifacts.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of living cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

2. Western Blot Analysis for AMPK Activation

This protocol is used to detect the phosphorylation of AMPK, a marker of its activation, in response to this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AMPK, anti-total-AMPK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow for this compound Treatment and Analysis

References

Application Notes and Protocols: Formadicin Dosage for Animal Studies

Version: 1.0

Introduction

Formadicin is a novel investigational compound with potential therapeutic applications in inflammatory diseases. Its primary mechanism of action is the modulation of the NLRP3 inflammasome signaling pathway. These application notes provide a summary of recommended dosage ranges, experimental protocols, and relevant biological pathways for preclinical animal studies involving this compound. The following data and protocols are synthesized from early-stage preclinical assessments and are intended to guide researchers in designing their in vivo studies.

Data Presentation

Table 1: Recommended Single-Dose Escalation Ranges for this compound in Rodent Models

| Species | Strain | Route of Administration | Vehicle | Dose Range (mg/kg) | Observation Period |

| Mouse | C57BL/6 | Intraperitoneal (IP) | 10% DMSO in Saline | 5 - 50 | 24 hours |

| Mouse | BALB/c | Oral (PO) | 0.5% Methylcellulose | 10 - 100 | 24 hours |

| Rat | Sprague-Dawley | Intravenous (IV) | 5% Solutol in Saline | 1 - 20 | 48 hours |

| Rat | Wistar | Subcutaneous (SC) | 20% PEG400 in Water | 10 - 75 | 48 hours |

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IP)

| Parameter | Value | Units |

| Cmax | 2.5 | µg/mL |

| Tmax | 0.5 | hours |

| AUC(0-t) | 8.7 | µg*h/mL |

| Half-life (t1/2) | 3.2 | hours |

| Bioavailability (F%) | ~70% (estimated) | % |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of this compound for administration to animals.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile Saline (0.9% NaCl)

-

0.5% Methylcellulose solution

-

Vortex mixer

-

Sterile syringes and needles

Protocol for Intraperitoneal (IP) Injection (10% DMSO in Saline):

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in DMSO to create a stock solution (e.g., 50 mg/mL).

-

Gently vortex until the powder is completely dissolved.

-

For a final concentration of 5 mg/mL, dilute the stock solution 1:10 with sterile saline immediately before injection.

-

Vortex the final solution to ensure homogeneity.

Protocol for Oral (PO) Gavage (0.5% Methylcellulose):

-

Weigh the required amount of this compound powder.

-

Prepare a suspension in 0.5% methylcellulose.

-

Vortex thoroughly to ensure a uniform suspension.

-

Administer using an appropriate gauge gavage needle.

In Vivo Efficacy Model: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the anti-inflammatory efficacy of this compound in a mouse model of systemic inflammation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS)

-

This compound solution

-

ELISA kits for TNF-α and IL-1β

-

Blood collection tubes

Protocol:

-

Acclimatize mice for at least one week before the experiment.

-

Group animals into vehicle control, this compound treatment groups (e.g., 5, 10, 25 mg/kg), and a positive control group (e.g., dexamethasone).

-

Administer this compound or vehicle via IP injection one hour prior to the inflammatory challenge.

-

Induce systemic inflammation by administering LPS (1 mg/kg, IP).

-

Collect blood samples via cardiac puncture or tail vein at 2 and 6 hours post-LPS injection.

-

Process blood to obtain serum and store at -80°C until analysis.

-

Quantify serum levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Workflows

Caption: this compound inhibits the NLRP3 inflammasome, preventing Caspase-1 activation and subsequent cleavage of Pro-IL-1β into its active form.

Caption: Workflow for evaluating the in vivo efficacy of this compound in an LPS-induced inflammation model.

Application Notes and Protocols for In Vivo Delivery of Formadicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formadicin is a novel investigational compound with significant therapeutic potential. As a member of the biguanide class of molecules, its primary mechanism of action involves the modulation of cellular energy metabolism, making it a promising candidate for oncology and metabolic disease research.[1] Effective in vivo delivery is critical to unlocking its therapeutic efficacy while minimizing potential off-target effects. These application notes provide a comprehensive overview of established and emerging methods for the in vivo delivery of this compound, complete with detailed experimental protocols and representative data.

The successful preclinical evaluation of a compound like this compound hinges on the development of safe and effective formulations that ensure adequate bioavailability and target tissue exposure.[2][3] This document will explore various formulation strategies, administration routes, and analytical methods pertinent to in vivo studies involving this compound.

Mechanism of Action: A Brief Overview

This compound, like other biguanides, primarily targets cellular respiration.[1][4] Its main proposed mechanism involves the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activated AMPK, in turn, phosphorylates downstream targets to inhibit anabolic pathways (e.g., gluconeogenesis, protein synthesis) and activate catabolic pathways, thereby restoring cellular energy balance.[4][5] This multifaceted mechanism underlies this compound's potential therapeutic effects.

In Vivo Delivery Strategies for this compound

The choice of an appropriate in vivo delivery system for this compound depends on the specific research question, the target tissue, and the desired pharmacokinetic profile.[6] Challenges in delivering this compound include its potential for low solubility and the need to achieve sufficient concentrations at the site of action.[7] Modern drug delivery systems aim to improve therapeutic efficacy by enhancing solubility, stability, and targeted delivery.[6]

Commonly Employed Delivery Systems:

-

Simple Saline/Buffer Formulations: For initial screening and proof-of-concept studies, this compound can be dissolved in a suitable vehicle such as phosphate-buffered saline (PBS), adjusting the pH to enhance solubility.[8]

-

Lipid-Based Formulations: Liposomes and lipid nanoparticles (LNPs) can encapsulate this compound, improving its solubility, stability, and circulation time. Surface modification of these carriers with targeting ligands can further enhance delivery to specific tissues.

-

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide sustained release of this compound, which can be advantageous for long-term efficacy studies.[9]

-

Viral and Non-Viral Vectors: For potential gene therapy applications involving pathways modulated by this compound, viral vectors (e.g., AAV) and non-viral vectors (e.g., cationic polymers) can be employed for targeted gene delivery.[10][11][12]

Quantitative Data Presentation

The following tables provide examples of quantitative data that should be generated and analyzed during the preclinical development of this compound formulations.

Table 1: Physicochemical Properties of this compound Formulations

| Formulation ID | Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| F-001 | 0.9% Saline | N/A | N/A | N/A | N/A | N/A |

| F-NP-002 | PLGA Nanoparticles | 150 ± 5.2 | 0.12 ± 0.03 | -25.7 ± 1.5 | 85.3 ± 4.1 | 5.2 ± 0.3 |

| F-LIP-003 | Liposomes | 120 ± 4.8 | 0.09 ± 0.02 | -15.3 ± 2.1 | 78.9 ± 3.8 | 4.8 ± 0.4 |

Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice Following Intravenous Administration (10 mg/kg)

| Formulation ID | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Half-life (t½) (h) | Clearance (mL/h/kg) |

| F-001 | 25.6 ± 3.1 | 0.25 | 75.4 ± 8.9 | 2.5 ± 0.4 | 132.6 ± 15.7 |

| F-NP-002 | 18.2 ± 2.5 | 0.5 | 250.1 ± 22.3 | 8.1 ± 1.1 | 40.0 ± 3.6 |

| F-LIP-003 | 20.5 ± 2.8 | 0.5 | 215.7 ± 19.8 | 7.5 ± 0.9 | 46.4 ± 4.2 |

Table 3: In Vivo Antitumor Efficacy of this compound Formulations in a Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | N/A | IV | 1502 ± 150 | N/A | +5.2 ± 1.1 |

| F-001 | 10 | IV (daily) | 856 ± 98 | 43.0 | -2.1 ± 0.8 |

| F-NP-002 | 10 | IV (every 3 days) | 451 ± 65 | 70.0 | -1.5 ± 0.6 |

| F-LIP-003 | 10 | IV (every 3 days) | 525 ± 72 | 65.1 | -1.8 ± 0.7 |

Experimental Protocols

Protocol 1: Preparation of a Simple this compound Solution for In Vivo Administration

Objective: To prepare a sterile solution of this compound for intravenous or oral administration in preclinical models.

Materials:

-

This compound powder

-

Sterile 0.9% Sodium Chloride Injection, USP (Saline)

-

Sterile water for injection

-

1 N Hydrochloric Acid (HCl) and 1 N Sodium Hydroxide (NaOH) for pH adjustment

-

Sterile 0.22 µm syringe filters

-

Sterile vials

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

In a sterile beaker or flask, dissolve the this compound powder in a portion of the saline.

-

Gently warm the solution (if required and the compound is stable) and sonicate for 5-10 minutes to aid dissolution.

-

Check the pH of the solution and adjust to a physiologically compatible range (e.g., pH 6.8-7.4) using 1 N HCl or 1 N NaOH.[8]

-

Add saline to reach the final desired volume.

-

Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Store the formulation at the recommended temperature (e.g., 2-8°C) and protect from light until use.

-

Before administration, visually inspect the solution for any precipitation or discoloration.

Protocol 2: In Vivo Administration of this compound in a Murine Model

Objective: To administer the prepared this compound formulation to mice via intravenous (IV) or oral (PO) routes.

Materials:

-

Prepared this compound formulation

-

Appropriate animal model (e.g., BALB/c mice)

-

Insulin syringes with 27-30 gauge needles for IV injection

-

Oral gavage needles (20-22 gauge) for PO administration

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Weigh each animal on the day of dosing to calculate the exact volume of the formulation to be administered. The typical injection volume for mice is 5-10 mL/kg.

-

For Intravenous (IV) Administration: a. Gently restrain the mouse, for example, using a commercial restrainer. b. Slightly warm the tail with a heat lamp or warm water to dilate the lateral tail veins. c. Disinfect the tail with 70% ethanol. d. Carefully insert the needle into one of the lateral tail veins and slowly inject the calculated volume of the this compound formulation. e. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

For Oral (PO) Administration: a. Gently grasp the mouse and ensure a firm but not restrictive grip. b. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. c. Withdraw the gavage needle smoothly.

-

Return the animal to its cage and monitor for any immediate adverse reactions.

-

Continue to monitor the animals according to the experimental plan.

Protocol 3: Pharmacokinetic (PK) Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound after a single dose administration.

Materials:

-

This compound formulation

-

Naïve mice

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

Centrifuge

-

-80°C freezer

-

Analytical equipment for this compound quantification (e.g., LC-MS/MS)

Procedure:

-

Dose a cohort of mice with the this compound formulation as described in Protocol 2.

-

At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples from a subset of animals (typically 3 mice per time point).

-

Blood can be collected via retro-orbital bleeding or cardiac puncture (as a terminal procedure) under anesthesia.

-

Place the collected blood into heparinized microcentrifuge tubes.

-

Separate the plasma by centrifuging the blood samples at, for example, 2000 x g for 15 minutes at 4°C.

-

Carefully collect the plasma supernatant and transfer it to clean, labeled tubes.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for In Vivo Studies

Caption: General workflow for preclinical in vivo evaluation.

Logical Relationship of In Vivo Delivery Methods

Caption: Classification of in vivo delivery systems.

References

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. langhuapharma.com [langhuapharma.com]

- 3. Early Formulation | Evotec [evotec.com]

- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Cordycepin Formulations for Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Approach for in vivo delivery of CRISPR/Cas system: a recent update and future prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Delivery Systems for Therapeutic Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Delivery Aspects of CRISPR/Cas for in Vivo Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formadicin Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Formadicin is a hypothetical compound presented here for illustrative purposes. The following data, protocols, and safety information are based on the known characteristics of related compounds, such as biguanides (e.g., metformin) and formamides. Researchers should consult specific literature and safety data sheets for any actual compound being investigated.

Introduction